molecular formula C17H19NO4 B1240346 10-Hydroxymorphine CAS No. 131563-73-0

10-Hydroxymorphine

Cat. No. B1240346
CAS RN: 131563-73-0
M. Wt: 301.34 g/mol
InChI Key: ISVKWTNAIRJURI-NGQSNTBFSA-N
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Description

10-Hydroxymorphine is a potential impurity from the production of morphine pharmaceutical formulations . Morphine is a potent opiate analgesic drug used to relieve both acute and chronic severe pain .


Molecular Structure Analysis

The molecular formula of this compound is C17H19NO4 . Its average mass is 301.337 Da and its monoisotopic mass is 301.131409 Da .


Chemical Reactions Analysis

The placement of the hydroxy group at the C-10 position, as in this compound, had minimal effect on 6-AmHap antibody binding, while placement at the C-14 position, as in oxymorphone, dramatically reduced binding .


Physical And Chemical Properties Analysis

This compound is a certified reference material available in the form of a liquid solution . It is typically stored at a temperature of -20°C .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Proksa et al. (2009) identified a new compound, 10α-hydroxy-β-isomorphine, as a by-product in the synthesis of 10α-hydroxymorphine. The compound's structure was elucidated using spectral data and spatial arrangement deduced from an NOE experiment. This research contributes to the understanding of morphine analogues and their synthesis pathways (Proksa et al., 2009).

Impurities in Drug Products

Kelly et al. (2003) identified 10-hydroxymorphine as an impurity in a morphine sulfate drug product. This finding is significant for pharmaceutical quality control, especially in ensuring the purity and safety of drug formulations (Kelly et al., 2003).

Neuropharmacological Effects

A study by Grabowska and Andén (2005) explored the effects of apomorphine on the synthesis of neurotransmitters and motor activity in rats. Although this research focuses on apomorphine, it contributes to a broader understanding of morphine derivatives and their impact on neurological functions (Grabowska & Andén, 2005).

Nanocrystal Formulation for Enhanced Drug Delivery

Yang et al. (2016) developed a method to prepare 10-hydroxycamptothecin nanocrystals, aiming to enhance drug delivery. This research is relevant for improving the bioavailability and therapeutic efficacy of similar compounds like this compound (Yang et al., 2016).

Inflammatory and Immune Responses

Huang et al. (2022) studied the effects of 10-hydroxy-2-decenoic acid on colitis in mice, focusing on the regulation of inflammatory pathways and enhancement of barrier function. This research can provide insights into the potential immune-modulating properties of this compound (Huang et al., 2022).

properties

IUPAC Name

(4S,4aR,7S,7aR,12bS,13S)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9,13-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-18-7-6-17-9-3-5-11(20)16(17)22-15-10(19)4-2-8(12(15)17)14(21)13(9)18/h2-5,9,11,13-14,16,19-21H,6-7H2,1H3/t9-,11-,13-,14-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVKWTNAIRJURI-NGQSNTBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1C(C5=C2C(=C(C=C5)O)OC3C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1[C@H](C5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927266
Record name 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6,10-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131563-73-0
Record name 10 alpha-Hydroxymorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131563730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6,10-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131563-73-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYDROXYMORPHINE, (10S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYH5YH4FQZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the formation of 10-hydroxymorphine impact the stability of morphine-containing formulations?

A1: Research indicates that this compound can form as a degradation product of morphine, particularly in the presence of oxidizing agents or under certain storage conditions []. One study observed its presence in morphine hydrate stored in crystalline form []. Another study highlighted that formulations containing morphine sulfate, nonpareil sugar seeds (containing sucrose and starch), and fumaric acid led to the formation of this compound []. The presence of 5-(hydroxymethyl)-2-furfural, a degradation product of sugars in the presence of acidic drug salts, was also observed in this study []. This suggests that the combination of acidic excipients and sugar-based components in morphine formulations could contribute to degradation pathways, including the formation of this compound.

Q2: Can you elaborate on the methods used to isolate and identify this compound in these studies?

A2: Researchers employed a variety of techniques to isolate and characterize this compound. One study utilized semi-preparative High-Performance Liquid Chromatography (HPLC) followed by the removal of ion-pair reagents using an anion exchange resin or solid-phase extraction to obtain the compound []. Identification was then confirmed through spectroscopic analysis and comparison with authentic this compound standards []. Another study isolated this compound from a morphine hydrochloride solution via precipitation with ammonia []. Thin-layer chromatography, particularly under ultraviolet light, played a key role in identifying this compound based on its fluorescence properties in acidic and alkaline conditions [].

Q3: Beyond morphine, are there other opioids where the formation of 10-hydroxy derivatives is relevant?

A3: Yes, the oxidation of opioids at the C-10 position is not unique to morphine. Research suggests that other morphinane alkaloids can undergo similar transformations. For instance, 10-hydroxycodeine has been identified as a naturally occurring compound in opium, potentially formed through the oxidation of codeine []. Furthermore, studies exploring thebaine rearrangement using capillary electrophoresis in the presence of cyclodextrins examined the separation of thebaine and its oxidation products, including 10-hydroxythebaine []. This highlights the broader relevance of 10-hydroxylation within the opioid class.

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